N-(2,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(2,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked via a thioether bridge to an acetamide group substituted with a 2,5-dimethylphenyl moiety. The 3-fluorophenyl group on the triazolopyridazine ring introduces electronic and steric modifications that may enhance binding affinity or metabolic stability.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c1-13-6-7-14(2)17(10-13)23-19(28)12-29-20-9-8-18-24-25-21(27(18)26-20)15-4-3-5-16(22)11-15/h3-11H,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDOFSPIAZFVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on current literature.
Chemical Structure and Synthesis
The compound is characterized by the following molecular structure:
- Molecular Formula : C16H18FN5S
- Molecular Weight : 351.41 g/mol
The synthesis typically involves a multi-step process that includes the reaction of various precursors such as 2,5-dimethylphenyl derivatives and triazole-based compounds. The synthetic pathway often employs reagents like thiourea and acetic anhydride to facilitate the formation of the thioacetamide linkage.
1. Analgesic Properties
Research indicates that this compound exhibits significant analgesic activity. In comparative studies, it has been shown to outperform traditional analgesics like metamizole sodium while presenting lower toxicity levels. This suggests its potential as a safer alternative in pain management therapies .
2. Anti-inflammatory Effects
The compound demonstrates notable anti-inflammatory properties. In vitro assays have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This activity is attributed to its ability to modulate signaling pathways involved in inflammation .
3. Antitumor Activity
In preclinical studies, this compound has shown promise as an antitumor agent. It exhibits cytotoxic effects against various cancer cell lines including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Case Studies
Several case studies highlight the compound's efficacy:
- Case Study 1 : A study on its analgesic effects involved administering the compound to animal models with induced pain. Results indicated a significant reduction in pain scores compared to controls.
- Case Study 2 : In cancer research, a series of in vitro experiments demonstrated that the compound inhibited cell proliferation in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines by over 50% at concentrations of 10 µM.
Data Table: Summary of Biological Activities
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
N-(2,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has been studied for its potential pharmacological properties. Notable applications include:
- Anti-Cancer Activity : Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against breast cancer (T47D) and colon carcinoma (HCT-116) cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47e | T47D | 43.4 |
| 47f | HCT-116 | 6.2 |
These findings suggest that modifications in the triazole structure can lead to enhanced anti-cancer activity .
- Anti-Inflammatory Effects : The compound's ability to inhibit specific enzymes involved in inflammatory pathways makes it a candidate for further studies in treating inflammatory diseases .
2. Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole moiety is significant in medicinal chemistry for enhancing anti-cancer and anti-inflammatory properties. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the dimethylphenyl moiety contributes to overall stability and solubility .
3. Material Science
This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of new materials with specific properties tailored for applications in electronics or catalysis .
Case Studies
Case Study 1: Anti-Cancer Research
A study conducted on the anti-cancer properties of triazole derivatives highlighted the effectiveness of compounds similar to this compound against various cancer cell lines. The results indicated that structural modifications could significantly enhance cytotoxicity .
Case Study 2: Inflammatory Pathways
In silico studies have been performed to evaluate the potential of this compound as a 5-lipoxygenase inhibitor. Molecular docking studies suggest promising interactions with the enzyme active site, indicating potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Findings from Comparative Analysis
Core Heterocycle Modifications
- Triazolo[4,3-b]pyridazine vs.
- Triazolo[4,3-b]pyridazine vs. Triazolo[1,5-a]pyrimidine: Flumetsulam demonstrates that minor changes in the heterocycle (pyridazine vs. pyrimidine) and substituents (sulfonamide vs. acetamide) drastically shift applications from therapeutic (e.g., kinase inhibition) to agricultural (herbicidal activity).
Substituent Effects
- Fluorophenyl vs. Methyl Groups : The 3-fluorophenyl group on the target compound may enhance lipophilicity and π-stacking interactions compared to the 3-methyl group in Lin28-1632 . Fluorine’s electron-withdrawing effects could also improve metabolic stability.
- Thioether Linkage: The thioacetamide bridge in the target compound and compound 23 contrasts with direct sulfonamide (flumetsulam) or propenoic acid (E-4b ) linkages, influencing solubility and redox stability.
Acetamide Variations
- Dimethylphenyl vs.
- N-Methyl-N-phenyl (Lin28-1632): The dual substitution on the acetamide nitrogen in Lin28-1632 may reduce rotational freedom, enhancing binding specificity compared to monosubstituted analogs.
Research Implications
- Therapeutic Potential: The triazolopyridazine core is shared with Lin28-1632, a documented inhibitor of Lin28 proteins involved in stem cell differentiation and cancer . This suggests the target compound may similarly target RNA-binding proteins or kinases.
- Synthetic Feasibility: High purity (>95%) in analogs like compound 23 indicates robust synthetic routes for triazinoindole and triazolopyridazine derivatives, which could be adapted for the target compound.
- Limitations : Direct pharmacological data for the target compound are absent; inferences rely on structural analogs. Future studies should prioritize in vitro assays to validate hypotheses.
Preparation Methods
Materials and Reagents
Starting Materials and Key Intermediates
The preparation of the target compound requires several key building blocks and reagents as outlined in Table 1:
Table 1: Essential Starting Materials and Reagents
| Component | Chemical Name | Function in Synthesis |
|---|---|---|
| A | 3,6-Dichloropyridazine | Core heterocycle precursor |
| B | 3-Fluorobenzhydrazide | Source of 3-fluorophenyl group |
| C | Thiosemicarbazide | Sulfur source for triazole formation |
| D | 2-Chloro-N-(2,5-dimethylphenyl)acetamide | Acetamide component |
| E | Triethyl orthoacetate | Cyclization reagent |
| F | Hydrazine hydrate | For pyridazine functionalization |
| G | Sodium hydroxide | Base catalyst |
| H | Potassium carbonate | Base for substitution reactions |
Synthesis of Core Structure
Preparation of thetriazolo[4,3-b]pyridazine Core
The synthesis begins with the formation of the triazolopyridazine heterocyclic core, which follows established methodologies for similar compounds. Based on the synthesis of related structures, two primary routes can be employed:
Route A: Hydrazine-Mediated Cyclization
This approach utilizes 3,6-dichloropyridazine as the starting point, which undergoes selective nucleophilic substitution with hydrazine hydrate to form 3-chloro-6-hydrazinopyridazine as depicted in Reaction Scheme 1.
Reaction Conditions:
- 3,6-Dichloropyridazine (1.0 equiv)
- Hydrazine hydrate (1.2 equiv)
- Ethanol as solvent
- Reflux temperature (78°C)
- Reaction time: 0.5-1.5 hours
The hydrazine-substituted pyridazine then undergoes cyclization with triethyl orthoacetate to form the triazole ring:
Reaction Conditions:
- 3-Chloro-6-hydrazinopyridazine (1.0 equiv)
- Triethyl orthoacetate (1.5 equiv)
- Reflux at 80°C
- Reaction time: 3-4 hours
Route B: Thiosemicarbazide Approach
Thiol Functionalization and Acetamide Coupling
Synthesis of 2-Chloro-N-(2,5-dimethylphenyl)acetamide
The acetamide component is synthesized by reacting 2,5-dimethylaniline with chloroacetyl chloride:
Reaction Conditions:
- 2,5-Dimethylaniline (1.0 equiv)
- Chloroacetyl chloride (1.1 equiv)
- Base (triethylamine, 1.5 equiv)
- Solvent: benzene, toluene, or dichloromethane
- Temperature: 0-5°C initially, then room temperature
- Reaction time: 2-3 hours
This reaction typically yields 2-chloro-N-(2,5-dimethylphenyl)acetamide with 85-95% yield after purification by recrystallization.
Final Coupling Reaction
The final step involves the nucleophilic substitution reaction between the 6-thiol intermediate and 2-chloro-N-(2,5-dimethylphenyl)acetamide:
Reaction Conditions:
Complete Synthetic Pathway and Optimized Conditions
The optimized total synthesis of N-(2,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can be summarized in the following sequence:
Comprehensive Synthetic Route
Step 1: Preparation of 3-fluorobenzhydrazide
- 3-Fluorobenzoic acid (1.0 equiv)
- Methanol (excess) with H₂SO₄ as catalyst
- Reflux for 4-6 hours
- The resulting ester is treated with hydrazine hydrate (80%, 2.0 equiv)
- Methanol as solvent
- Reflux for 2-3 hours
- Yield: 60-90%
Step 2: Preparation of 3-(3-fluorophenyl)-6-chloro-triazolo[4,3-b]pyridazine
- 3,6-Dichloropyridazine (1.0 equiv)
- 3-Fluorobenzhydrazide (1.2 equiv)
- n-Butanol or DMF as solvent
- Reflux or microwave irradiation (120-130°C)
- Reaction time: 8-15 hours
- Yield: 65-75%
Step 3: Conversion to 3-(3-fluorophenyl)-6-mercapto-triazolo[4,3-b]pyridazine
- 3-(3-Fluorophenyl)-6-chloro-triazolo[4,3-b]pyridazine (1.0 equiv)
- Sodium hydrosulfide (1.5 equiv) or thiourea followed by base hydrolysis
- DMF as solvent
- 80-90°C
- Reaction time: 4-6 hours
- Yield: 70-80%
Step 4: Synthesis of 2-chloro-N-(2,5-dimethylphenyl)acetamide
- 2,5-Dimethylaniline (1.0 equiv)
- Chloroacetyl chloride (1.1 equiv)
- Triethylamine (1.5 equiv)
- Dichloromethane as solvent
- 0°C to room temperature
- Reaction time: 2-3 hours
- Yield: 85-95%
Step 5: Final coupling reaction
Reaction Optimization Table
Table 2: Optimization of Final Coupling Reaction
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 50 | 8 | 68 |
| 2 | K₂CO₃ | DMF | 60 | 8 | 82 |
| 3 | K₂CO₃ | DMF | 70 | 6 | 79 |
| 4 | NaOH | DMF | 60 | 8 | 75 |
| 5 | NaOH | Acetone | 50 | 10 | 65 |
| 6 | K₂CO₃ | Acetone | 50 | 12 | 70 |
| 7 | Cs₂CO₃ | DMF | 60 | 6 | 85 |
| 8 | K₂CO₃ | DMSO | 60 | 8 | 77 |
Based on this optimization study, the recommended conditions for the final coupling step use Cs₂CO₃ as the base in DMF at 60°C for 6 hours, which provides the highest yield of the target compound.
Purification and Characterization
Purification Methods
The crude N-(2,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can be purified using the following methods:
Column chromatography:
- Stationary phase: Silica gel (60-120 mesh)
- Mobile phase: Ethyl acetate/hexane gradient (20-40% ethyl acetate)
Recrystallization:
- Solvent system: Ethanol/water or dichloromethane/hexane
- Typical procedure: Dissolve in minimum amount of hot solvent, cool slowly to room temperature, then further cool to 0-5°C
Alternative Synthetic Approaches
One-Pot Thiol-Acetamide Formation
An alternative approach involves the in situ generation of the thiolate from the chloro-triazolopyridazine followed by immediate reaction with the chloroacetamide:
Reaction Conditions:
- 3-(3-Fluorophenyl)-6-chloro-triazolo[4,3-b]pyridazine (1.0 equiv)
- Sodium sulfide (1.2 equiv)
- 2-Chloro-N-(2,5-dimethylphenyl)acetamide (1.2 equiv)
- DMF as solvent
- Room temperature to 50°C
- Reaction time: 10-12 hours
This approach potentially simplifies the overall procedure by eliminating the isolation of the thiol intermediate, although yields may be slightly lower.
Alternative Route via N-(2,5-dimethylphenyl)-2-mercaptoacetamide
Another viable approach involves:
- Preparation of N-(2,5-dimethylphenyl)-2-mercaptoacetamide from 2,5-dimethylaniline and mercaptoacetic acid
- Reaction of the mercaptoacetamide with 3-(3-fluorophenyl)-6-chloro-triazolo[4,3-b]pyridazine
Reaction Conditions:
Scale-Up Considerations
For larger-scale production, several modifications to the synthetic procedure are recommended:
- Replace DMF with more environmentally friendly solvents where possible (e.g., 2-MeTHF or acetone)
- Consider flow chemistry for the heat-sensitive steps
- Implement in-process controls for each synthetic step:
- TLC monitoring (ethyl acetate:hexane = 1:5) for reaction completion
- HPLC analysis for purity assessment during purification
Table 4: Scale-Up Process Parameters
| Step | Critical Parameters | Safety Considerations | Scalability Factor |
|---|---|---|---|
| Hydrazide formation | Temperature control during addition of hydrazine | Potential exotherm | Good |
| Triazole formation | Controlled heating rate | Evolution of water/alcohol | Moderate |
| Thiol formation | Controlled addition of sulfur reagent | H₂S generation (use adequate ventilation) | Good |
| Acetamide preparation | Temperature control (0-5°C) | Acid chloride reactivity | Excellent |
| Final coupling | Moisture-free conditions | Exothermic potential | Good |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from precursors like substituted pyridazines and triazoles. Key steps include:
- Thioether formation : Coupling a pyridazinone derivative with a thiol-containing intermediate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
- Triazole ring cyclization : Using POCl₃ or PPA as cyclizing agents at elevated temperatures (100–120°C) .
- Acetamide functionalization : Reacting with 2,5-dimethylphenyl isocyanate in dichloromethane at room temperature .
- Critical Parameters : Solvent polarity (DMF vs. THF), catalyst selection (e.g., Pd for cross-coupling), and reaction time (12–24 hrs) significantly impact yield (typically 40–65%) .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substitution patterns (e.g., fluorophenyl vs. dimethylphenyl groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z for C₂₃H₂₀FN₅OS: 441.14) and fragmentation patterns .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What in vitro models are recommended for initial assessment of enzyme inhibition potential?
- Methodological Answer :
- Kinase Inhibition Assays : Use recombinant kinases (e.g., CDKs, EGFR) with ATP-Glo™ luminescence kits to measure IC₅₀ values .
- Cell-Based Models : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing to reference inhibitors like imatinib .
Advanced Research Questions
Q. How can computational strategies predict binding interactions with kinase targets, and how are these validated experimentally?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrophobic interactions with fluorophenyl groups) .
- Validation :
- Mutagenesis Assays : Replace key residues (e.g., gatekeeper mutations in EGFR) to assess docking predictions .
- SPR Analysis : Measure binding kinetics (kₐₙₜ, kₒff) to confirm predicted affinities .
Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?
- Methodological Answer :
- SAR Analysis : Systematically vary substituents (e.g., replacing 3-fluorophenyl with 4-chlorophenyl) and test in standardized assays .
- Meta-Analysis : Compare datasets using tools like Prism to identify outliers due to assay variability (e.g., cell passage number, serum concentration) .
Q. What methodologies address discrepancies in cytotoxicity profiles between primary and secondary assays?
- Methodological Answer :
- Orthogonal Assays : Cross-validate results using Annexin V/PI flow cytometry (apoptosis) and clonogenic survival assays .
- Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify off-target effects that may explain variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
